molecular formula C11H15N3 B2481264 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 2223079-15-8

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B2481264
M. Wt: 189.262
InChI Key: XGYLNFROGJGHOX-UWVGGRQHSA-N
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Description

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic organic compound that is commonly known as DMXB-A. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and is used in scientific research to study the role of this receptor in various physiological and pathological processes.

Mechanism Of Action

DMXB-A acts as a selective agonist of the α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane, binding to the receptor and causing it to open and allow the influx of positively charged ions such as calcium and sodium. This leads to the activation of downstream signaling pathways that are involved in various physiological processes such as neurotransmitter release, synaptic plasticity, and gene expression.

Biochemical And Physiological Effects

DMXB-A has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

DMXB-A has several advantages for lab experiments. It is highly selective for the α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane, allowing for specific targeting of this receptor. It is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, it also has some limitations. Its effects may be influenced by factors such as age, gender, and genetic background, and its use in humans is limited due to its potential side effects.

Future Directions

For research include the development of new drugs based on its structure, exploration of its therapeutic applications, and further understanding of its mechanisms of action.

Synthesis Methods

DMXB-A can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a bicyclic ring system through a Diels-Alder reaction, followed by a series of functional group transformations. The final product is obtained through purification by column chromatography.

Scientific Research Applications

DMXB-A is used in scientific research to study the role of the α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane in various physiological and pathological processes. The α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in cognitive function, learning, and memory. Dysfunction of this receptor has been implicated in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

(1S,4S)-2-(3-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-5-12-3-2-11(8)14-7-9-4-10(14)6-13-9/h2-3,5,9-10,13H,4,6-7H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLNFROGJGHOX-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CC3CC2CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)N2C[C@@H]3C[C@H]2CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane

CAS RN

2223079-15-8
Record name (1S,4S)-2-(3-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane
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